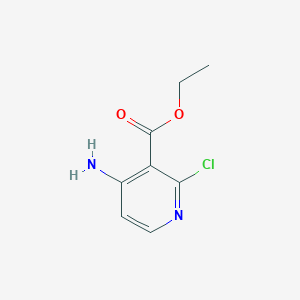
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Methyl-5-(piperazine-1-sulfonyl)thiophene-2,4-dicarboxylic acid is a chemical compound with the molecular weight of 334.37 . The IUPAC name for this compound is 3-methyl-5-(piperazin-1-ylsulfonyl)thiophene-2,4-dicarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Piperazine Derivatives in Medicinal Chemistry
Several studies have explored the synthesis and biological activities of piperazine derivatives, highlighting their potential as antimicrobial agents, receptor antagonists, and components in drug design:
Antimicrobial Properties : Research has demonstrated the synthesis of novel piperazine derivatives with significant antimicrobial activities. For example, compounds designed with piperazine scaffolds exhibited good to moderate activities against various microorganisms, emphasizing the role of piperazine derivatives in developing new antibacterial agents (Bektaş et al., 2007); (Taguchi et al., 1992).
Receptor Antagonism : Piperazine derivatives have been investigated for their potential as receptor antagonists, with studies showing promising results in targeting specific receptors, which could lead to new therapeutic agents for various conditions (Yoon et al., 2008).
Applications in Polymer Science
The use of piperazine derivatives extends into polymer science, where they serve as building blocks for polyamides containing nucleobases, demonstrating the versatility of piperazine compounds in creating materials with potential biological applications:
- Polyamides with Nucleobases : Syntheses of polyamides incorporating uracil, adenine, theophylline, and thymine have been reported, showing how piperazine derivatives can be integrated into polymers to potentially create biomaterials with specific functionalities (Hattori & Kinoshita, 1979); (Hattori & Kinoshita, 1979).
Miscellaneous Applications
Piperazine derivatives have been explored for various other applications, ranging from catalysis to materials chemistry:
- Catalysis : Piperazine-derived compounds have been developed as catalysts, showcasing the role of these derivatives in synthetic chemistry and the potential to influence various chemical reactions (Wang et al., 2006).
properties
IUPAC Name |
3-methyl-5-piperazin-1-ylsulfonylthiophene-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O6S2/c1-6-7(9(14)15)11(20-8(6)10(16)17)21(18,19)13-4-2-12-3-5-13/h12H,2-5H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKGYLLHXQBDJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)S(=O)(=O)N2CCNCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
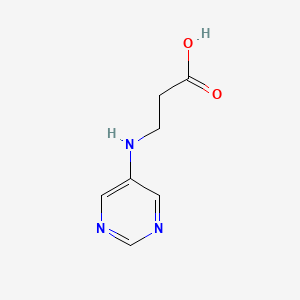

![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2646331.png)
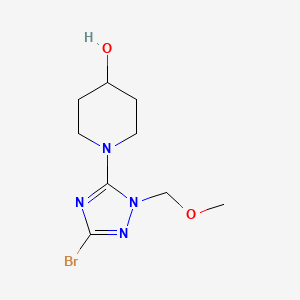
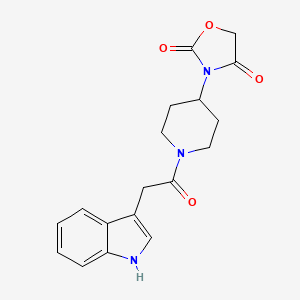
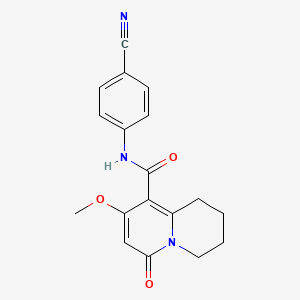
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)
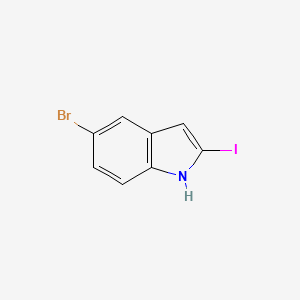
![7-(Azepan-1-yl)-3-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2646341.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2646342.png)

